molecular formula C8H6F3NO2 B3027002 4-Hydroxy-2-(trifluoromethyl)benzamide CAS No. 1208077-88-6

4-Hydroxy-2-(trifluoromethyl)benzamide

Cat. No.: B3027002
CAS No.: 1208077-88-6
M. Wt: 205.13
InChI Key: YNGWPMPAPRAOOE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) attached to a benzamide structure.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, contact with skin and eyes, and using personal protective equipment .

Future Directions

As for the future directions, more research is needed to explore the potential applications of “4-Hydroxy-2-(trifluoromethyl)benzamide” and similar compounds. The trifluoromethyl group is found in many FDA-approved drugs , suggesting that “this compound” could have potential uses in pharmaceutical development.

Relevant Papers There are several peer-reviewed papers related to “this compound” and similar compounds . These papers could provide more detailed information on the compound’s properties, synthesis, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto a benzamide backbone. One common method involves the trifluoromethylation of a suitable precursor, followed by hydroxylation. For instance, a precursor such as 2-(trifluoromethyl)benzoic acid can be used, which undergoes hydroxylation under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-hydroxy-2-(trifluoromethyl)benzaldehyde, while reduction may produce 4-amino-2-(trifluoromethyl)benzamide .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)benzamide
  • 4-Hydroxy-2-(difluoromethyl)benzamide
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Hydroxy-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the benzamide structure. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(13)1-2-5(6)7(12)14/h1-3,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGWPMPAPRAOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273112
Record name Benzamide, 4-hydroxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-88-6
Record name Benzamide, 4-hydroxy-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-hydroxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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